molecular formula C6H10N2O4 B13589173 (2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

Katalognummer: B13589173
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: ZADTVTGLZYNLTP-IUYQGCFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the resolution of racemic mixtures. This process includes the separation of enantiomers using chiral reagents to form diastereomers, which can be separated based on their different physical properties . The reaction conditions often involve the use of enantiomerically pure carboxylic acids and subsequent hydrolysis to yield the desired enantiomerically pure alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale resolution techniques and optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes and receptors, influencing biochemical pathways and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac-(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H10N2O4

Molekulargewicht

174.15 g/mol

IUPAC-Name

(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O4/c7-6(12)8-2-3(9)1-4(8)5(10)11/h3-4,9H,1-2H2,(H2,7,12)(H,10,11)/t3-,4+/m0/s1

InChI-Schlüssel

ZADTVTGLZYNLTP-IUYQGCFVSA-N

Isomerische SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)N)O

Kanonische SMILES

C1C(CN(C1C(=O)O)C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.